Boc-Lys(Boc)-OSu (CAS 30189-36-7) is a derivative of the amino acid L-lysine, where both the alpha- and epsilon-amino groups are protected by tert-butoxycarbonyl (Boc) groups, and the carboxylic acid is pre-activated as an N-hydroxysuccinimide (OSu) ester. This structure makes it a key reagent for introducing protected lysine residues during solid-phase peptide synthesis (SPPS) and for conjugating lysine to other molecules. The acid-labile nature of the Boc groups allows for their simultaneous removal under acidic conditions, such as with trifluoroacetic acid (TFA), which is a foundational step in Boc-based synthesis strategies. Its primary function is to provide a stable, ready-to-use building block that eliminates the need for in-situ activation steps, thereby streamlining synthesis workflows.
Substituting Boc-Lys(Boc)-OSu with its free acid precursor, Boc-Lys(Boc)-OH, necessitates the use of separate coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This *in situ* activation approach introduces significant process variables, including the handling of moisture-sensitive reagents and the formation of difficult-to-remove byproducts, such as N-acylurea, which complicates purification and can lower final product yield. Opting for an alternative protecting group strategy, such as Fmoc-Lys(Fmoc)-OSu, is not a direct replacement; it requires a complete change in synthesis chemistry from an acid-labile (Boc) to a base-labile (Fmoc) deprotection strategy, fundamentally altering the entire workflow and compatibility with other reagents. Therefore, replacing this pre-activated, purification-friendly building block introduces substantial risks to process reproducibility, purity, and overall project timelines.
Using a pre-activated N-hydroxysuccinimide (OSu) ester like Boc-Lys(Boc)-OSu bypasses the need for *in situ* activation with carbodiimides (e.g., DCC). This is a critical process advantage because carbodiimide methods are known to produce highly reactive O-acylisourea intermediates that can rearrange into an unreactive and difficult-to-remove N-acylurea byproduct, complicating downstream purification. The use of Boc-Lys(Boc)-OSu provides a cleaner reaction profile by design, as the only stoichiometric byproduct is N-hydroxysuccinimide, which is highly water-soluble and easily removed during standard workup procedures.
| Evidence Dimension | Byproduct Formation Profile |
| Target Compound Data | Forms water-soluble N-hydroxysuccinimide byproduct, easily removed by aqueous extraction. |
| Comparator Or Baseline | In situ activation with Boc-Lys(Boc)-OH + DCC: Forms insoluble dicyclohexylurea (DCU) and N-acylurea byproducts, requiring filtration and chromatography for removal. |
| Quantified Difference | Qualitative but high-impact difference in purification workload and potential for yield loss. |
| Conditions | Standard solution or solid-phase peptide coupling reactions. |
This directly reduces purification time and cost, increases process robustness, and improves the likelihood of achieving high final product purity, which are key considerations in both lab-scale and manufacturing procurement.
Boc-Lys(Boc)-OSu is a stable, crystalline solid that can be accurately weighed and handled under standard laboratory conditions, with long-term stability when stored at -20°C. This contrasts sharply with the alternative of using the free acid, Boc-Lys(Boc)-OH, with coupling reagents like EDC, which is hygroscopic and requires careful handling, or DCC, which is a moisture-sensitive, low-melting solid. The stability of the pre-activated OSu ester reduces material waste from degradation and improves reaction consistency, a critical factor for reproducible synthesis.
| Evidence Dimension | Physical Form and Handling Stability |
| Target Compound Data | White to off-white crystalline solid, stable for storage at -20°C. |
| Comparator Or Baseline | EDC (coupling agent): Hygroscopic solid. DCC (coupling agent): Moisture-sensitive, low melting point solid (34-35°C). |
| Quantified Difference | Qualitative improvement in handling, weighing accuracy, and storage stability, leading to higher process reliability. |
| Conditions | Standard laboratory and chemical manufacturing environments. |
For procurement, choosing a stable, easy-to-handle solid minimizes batch-to-batch variability, simplifies inventory management, and reduces the risk of failed reactions due to reagent degradation.
The dual Boc protection on both the α- and ε-amino groups is a deliberate strategic choice for synthesis workflows based on acid-labile deprotection. Both Boc groups are removed simultaneously in a single step with acids like TFA. This is a more streamlined process compared to using an orthogonally protected comparator like Boc-Lys(Z)-OSu, where the Boc group is removed with acid and the Z (benzyloxycarbonyl) group requires a separate, distinct chemical step (e.g., hydrogenolysis). For applications like the layer-by-layer synthesis of poly-L-lysine dendrimers or specific peptide sequences, the ability to deprotect both amines at once simplifies the process and reduces the number of synthetic operations required.
| Evidence Dimension | Deprotection Steps Required |
| Target Compound Data | 1 step (e.g., TFA) to deprotect both α- and ε-amino groups. |
| Comparator Or Baseline | Boc-Lys(Z)-OSu: 2 distinct steps (TFA for α-NH2, then hydrogenolysis for ε-NH2). |
| Quantified Difference | 50% reduction in the number of deprotection steps for the lysine residue. |
| Conditions | Boc-based solid-phase or solution-phase peptide/dendrimer synthesis. |
Reducing the number of synthetic steps is a primary driver for process efficiency, directly cutting labor, solvent usage, and time, making this compound the logical choice for Boc-based synthesis strategies requiring a fully deprotected lysine residue.
In the synthesis of therapeutic peptides or analytical standards where final purity is paramount, Boc-Lys(Boc)-OSu is the indicated choice over *in situ* activation methods. Its use avoids the formation of challenging-to-remove N-acylurea byproducts, streamlining the purification process and increasing the probability of passing strict purity specifications.
For the iterative synthesis of poly-L-lysine dendrimers or other branched architectures, this reagent is highly suitable. The pre-activated ester ensures efficient coupling to the core or previous generation, while the dual Boc protection allows for a simple, one-step deprotection with TFA to expose a new layer of primary amines for the next growth cycle, maximizing process efficiency.
When modifying sensitive biomolecules, surfaces, or nanoparticles, the clean reactivity of the OSu ester is a significant advantage. It allows for the controlled attachment of a protected lysine unit without introducing harsh coupling reagents or their byproducts into the system, preserving the integrity of the substrate.